Cas no 94103-36-3 (2',4',6',4-tetramethoxychalcone)

2',4',6',4-tetramethoxychalcone structure
94103-36-3 structure
Nome del prodotto:2',4',6',4-tetramethoxychalcone
Numero CAS:94103-36-3
MF:C19H20O5
MW:328.359106063843
CID:1998710
PubChem ID:5378566

2',4',6',4-tetramethoxychalcone Proprietà chimiche e fisiche

Nomi e identificatori

    • 2',4',6',4-tetramethoxychalcone
    • 2,4,4',6-Tetramethoxy-chalcon
    • 2,4,6,4'-Tetramethoxychalcon
    • 4,2',4',6'-tetramethoxychalcone
    • 4.2'.4'.6'-tetramethoxy-trans(?)-chalcone
    • 4.2'.4'.6'-Tetramethoxy-trans(?)-chalkon
    • Tetra-Me ether-Chalconaringenin
    • (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one (ACI)
    • 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-, (E)- (ZCI)
    • 25163-67-1
    • 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
    • FS-7343
    • JQNMAEHFTQBROH-JXMROGBWSA-N
    • 94103-36-3
    • 2',4,4',6'-Tetramethoxychalcone
    • CHEMBL32339
    • AKOS024287187
    • (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
    • (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one #
    • AQ-358/42003066
    • (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, AldrichCPR
    • (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
    • HY-N12549
    • CS-0928919
    • 4,2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Tetramethoxychalcone
    • Inchi: 1S/C19H20O5/c1-21-14-8-5-13(6-9-14)7-10-16(20)19-17(23-3)11-15(22-2)12-18(19)24-4/h5-12H,1-4H3/b10-7+
    • Chiave InChI: JQNMAEHFTQBROH-JXMROGBWSA-N
    • Sorrisi: C(C1C(OC)=CC(OC)=CC=1OC)(=O)/C=C/C1C=CC(OC)=CC=1

Proprietà calcolate

  • Massa esatta: 328.13107373g/mol
  • Massa monoisotopica: 328.13107373g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 7
  • Complessità: 400
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 54Ų

2',4',6',4-tetramethoxychalcone Informazioni sulla sicurezza

  • Codice categoria di pericolo: 50/53
  • Istruzioni di sicurezza: 60-61
  • Identificazione dei materiali pericolosi: N

2',4',6',4-tetramethoxychalcone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chengdu Biopurify Phytochemicals Ltd
BP5020-5mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 98%
5mg
$160 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP5020-20mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 98%
20mg
$460 2023-09-19
TargetMol Chemicals
TN7069-5 mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
5mg
¥ 2,925 2023-07-11
TargetMol Chemicals
TN7069-10 mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
10mg
¥ 4,387 2023-07-11
TargetMol Chemicals
TN7069-1mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
1mg
¥ 774 2024-07-24
TargetMol Chemicals
TN7069-1mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
1mg
¥ 774 2024-07-20
TargetMol Chemicals
TN7069-25mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
25mg
¥ 4120 2024-07-20
TargetMol Chemicals
TN7069-10mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
10mg
¥ 2590 2024-07-24
TargetMol Chemicals
TN7069-10mg
2',4,4',6'-Tetramethoxychalcone
94103-36-3 99.08%
10mg
¥ 2590 2024-07-20

2',4',6',4-tetramethoxychalcone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Anti-invasive compounds
, United States, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
Riferimento
Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships
Chiaradia, Louise Domeneghini; dos Santos, Rodrigo; Vitor, Carlos Eduardo; Vieira, Andre Alexandre; Leal, Paulo Cesar; et al, Bioorganic & Medicinal Chemistry, 2008, 16(2), 658-667

Metodo di produzione 3

Condizioni di reazione
Riferimento
Synthesis of chalcones via lithium arylides
Li, Liangzhu; Zhao, Zhigang; Yuan, Jinfang; Gao, Dali, Gaodeng Xuexiao Huaxue Xuebao, 1992, 13(8), 1071-4

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
Riferimento
Comparative study on the MDR reversal effects of selected chalcones
Ivanova, A. B.; Batovska, D. I.; Todorova, I. T.; Stamboliyska, B. A.; Serly, J.; et al, International Journal of Medicinal Chemistry, 2011, 530780,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives
Thieury, Charlotte; Lebouvier, Nicolas; Le Guevel, Remy; Barguil, Yann; Herbette, Gaetan; et al, Bioorganic & Medicinal Chemistry, 2017, 25(6), 1817-1829

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  24 h, rt
Riferimento
Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)
Bello, Murilo Lamim; Chiaradia, Louise Domeneghini; Dias, Luiza Rosaria Sousa; Pacheco, Leticia Kramer; Stumpf, Taisa Regina; et al, Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052

Metodo di produzione 7

Condizioni di reazione
Riferimento
Synthesis of chalcones via lithium arylides
Zhao, Zhi-Gang; Li, Liang-Zhu; Liao, Rong, Chengdu Ligong Xueyuan Xuebao, 2000, 27(2), 217-220

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  20 min, rt
1.2 20 h, rt
1.3 Reagents: Water
Riferimento
Synthesis of Isobavachalcone and Some Organometallic Derivatives
Grealis, John P.; Mueller-Bunz, Helge; Ortin, Yannick; Casey, Michael; McGlinchey, Michael J., European Journal of Organic Chemistry, 2013, 2013(2), 332-347

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ;  10 min, 20 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model
Roman, Bart I.; De Ryck, Tine; Patronov, Atanas; Slavov, Svetoslav H.; Vanhoecke, Barbara W. A.; et al, European Journal of Medicinal Chemistry, 2015, 101, 627-639

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Ethanol ;  5 min, rt
1.2 Catalysts: Potassium hydroxide ;  rt
Riferimento
Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent
Zhang, Baoxin; Duan, Dongzhu; Ge, Chunpo; Yao, Juan; Liu, Yaping; et al, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ;  10 min, 40 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Anti-invasive compounds
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
Riferimento
2'-Substituted chalcone derivatives as inhibitors of interleukin-1 biosynthesis
Batt, Douglas G.; Goodman, Robin; Jones, David G.; Kerr, Janet S.; Mantegna, Lisa R.; et al, Journal of Medicinal Chemistry, 1993, 36(10), 1434-42

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ;  20 h, rt
Riferimento
Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane Framework
Neniskis, Algirdas; Stoncius, Sigitas, European Journal of Organic Chemistry, 2015, 2015(28), 6359-6369

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Riferimento
Efficient synthesis of apigenin
Zhang, Ji; Liu, Man; Cui, Wei; Yang, Jian; Liao, Xia-li, Journal of Chemical Research, 2013, 37(11), 694-696

2',4',6',4-tetramethoxychalcone Raw materials

2',4',6',4-tetramethoxychalcone Preparation Products

2',4',6',4-tetramethoxychalcone Letteratura correlata

  • 1. Extractives from Guttiferae. Part XXII. The isolation and structure of four novel biflavanones from the heartwoods of Garcinia buchananii Baker and G. eugeniifolia Wall
    B. Jackson,H. D. Locksley,F. Scheinmann,W. A. Wolstenholme J. Chem. Soc. C 1971 3791
Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司